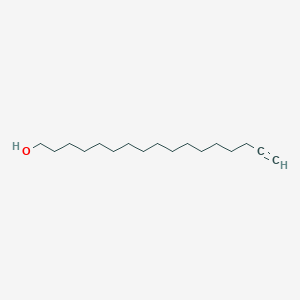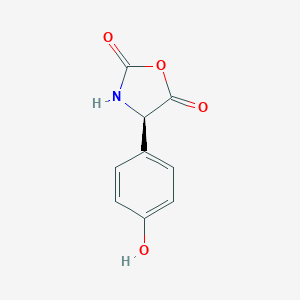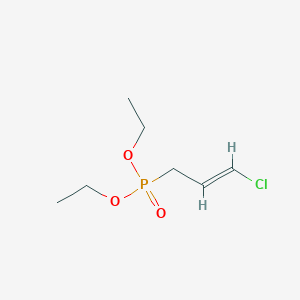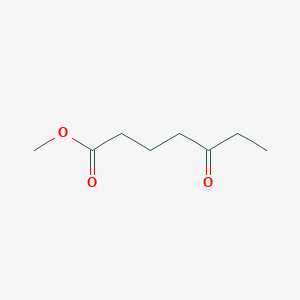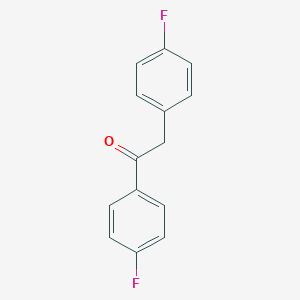
1,2-ビス(4-フルオロフェニル)エタノン
概要
説明
1,2-Bis(4-fluorophenyl)ethanone: is an organic compound with the molecular formula C14H10F2O . It is a pale-yellow to yellow-brown solid that is used in various chemical syntheses and research applications. The compound is characterized by the presence of two 4-fluorophenyl groups attached to an ethanone moiety, making it a valuable intermediate in organic synthesis .
科学的研究の応用
1,2-Bis(4-fluorophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
Target of Action
It is known that fluorinated compounds often interact with various enzymes and receptors in the body due to the unique properties of fluorine .
Mode of Action
It is known that fluorinated compounds often act through electrophilic aromatic substitution . In this process, an electrophile attacks the aromatic ring, leading to the formation of a cationic intermediate. The aromatic ring is then regenerated by the loss of a proton from the carbon that was attacked .
Biochemical Pathways
Fluorinated compounds are known to influence a variety of biochemical pathways due to their ability to form stable bonds with many biological targets .
Pharmacokinetics
Fluorinated compounds are generally well-absorbed and distributed throughout the body due to their lipophilic nature . The metabolism and excretion of these compounds can vary widely depending on their specific structures .
Result of Action
Fluorinated compounds can have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of 1,2-Bis(4-fluorophenyl)ethanone can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the specific conditions within the body .
生化学分析
Biochemical Properties
It is known to be a useful synthetic compound
Cellular Effects
It has been used in the enantioselective biocatalytic reduction process, which suggests that it may have some influence on cell function
Molecular Mechanism
It is known to participate in the enantioselective biocatalytic reduction process
Temporal Effects in Laboratory Settings
It is known that the compound is stable at temperatures between 2-8°C
準備方法
Synthetic Routes and Reaction Conditions: 1,2-Bis(4-fluorophenyl)ethanone can be synthesized through several methods. One common method involves the reaction of 4-fluorobenzyl alcohol with a suitable oxidizing agent. Another method involves the Friedel-Crafts acylation of 4-fluorobenzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Industrial Production Methods: Industrial production of 1,2-Bis(4-fluorophenyl)ethanone typically involves large-scale Friedel-Crafts acylation reactions. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The reaction mixture is then purified through recrystallization or distillation to obtain the final product .
化学反応の分析
Types of Reactions: 1,2-Bis(4-fluorophenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the ketone group can yield secondary alcohols.
Substitution: The fluorine atoms on the phenyl rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of 1,2-bis(4-fluorophenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
類似化合物との比較
- 1,2-Bis(4-chlorophenyl)ethanone
- 1,2-Bis(4-bromophenyl)ethanone
- 1,2-Bis(4-methylphenyl)ethanone
Comparison: 1,2-Bis(4-fluorophenyl)ethanone is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Compared to its chlorinated or brominated analogs, the fluorinated compound exhibits different reactivity and stability. The presence of fluorine can also influence the compound’s interactions with biological targets, making it a valuable tool in medicinal chemistry .
特性
IUPAC Name |
1,2-bis(4-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O/c15-12-5-1-10(2-6-12)9-14(17)11-3-7-13(16)8-4-11/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPJZQYAGOYGTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C2=CC=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372722 | |
| Record name | 1,2-bis(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
366-68-7 | |
| Record name | 1,2-bis(4-fluorophenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
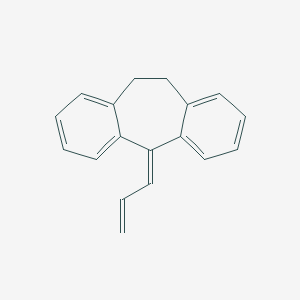
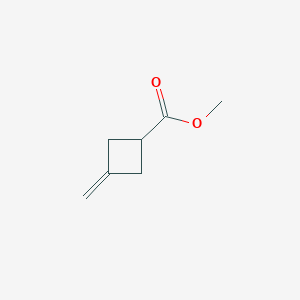
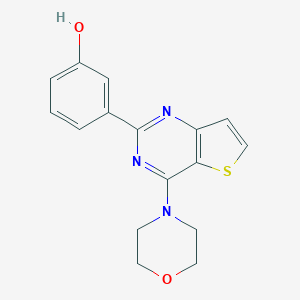
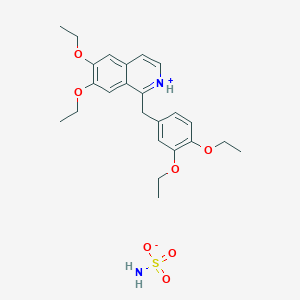
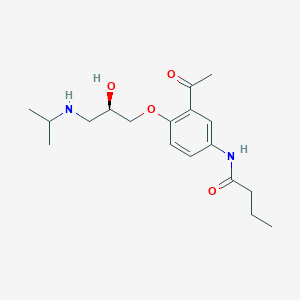
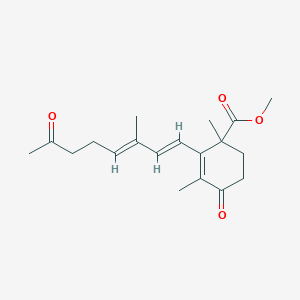


![[N-(2-Cyanobiphenyl-4-yl)methyl]n-valery-(l)-valine methyl ester](/img/structure/B107132.png)
